molecular formula C20H20ClN3O2S2 B2781752 2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897478-15-8

2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2781752
CAS No.: 897478-15-8
M. Wt: 433.97
InChI Key: NZSVWOJBAVMXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a structurally complex molecule featuring a benzothiazole-piperazine core. The compound includes a 4-methoxybenzo[d]thiazol-2-yl group attached to the piperazine ring and a 4-chlorophenylthio moiety linked to an ethanone backbone.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S2/c1-26-16-3-2-4-17-19(16)22-20(28-17)24-11-9-23(10-12-24)18(25)13-27-15-7-5-14(21)6-8-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSVWOJBAVMXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C19H20ClN3OS
  • Molecular Weight : 373.90 g/mol

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-chlorophenyl thio compounds with piperazine derivatives and methoxybenzo[d]thiazole. The detailed synthetic pathway is crucial for understanding how modifications in structure can influence biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to This compound . For instance, derivatives containing thiazole rings have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The IC50 values for related thiazole derivatives ranged from 2.03 μM to 7.05 μM against Mtb, indicating a promising potential for further development in anti-mycobacterial therapies .

CompoundIC50 (μM)Target Organism
IT102.32Mycobacterium tuberculosis
IT062.03Mycobacterium tuberculosis

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. For example, thiazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. One study reported that certain derivatives had IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells, demonstrating significant anticancer potential .

Cell LineCompound IDIC50 (μM)
HCT-11647f6.2
T47D47e43.4

Neuropharmacological Activity

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that similar piperazine derivatives can exhibit high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM . This suggests that This compound may also possess neuropharmacological activities worth exploring.

The precise mechanism of action for compounds like This compound is not fully elucidated; however, studies on related compounds suggest that they may exert their effects through:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : The ability to bind selectively to dopamine receptors indicates potential for modulating neurotransmitter activity in the brain.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiazoles. For instance, derivatives of thiazole have shown significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action is believed to involve inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. The design of thiazole-based inhibitors aims to enhance cognitive function by increasing acetylcholine levels in the brain. In vitro assays have demonstrated promising inhibitory activities, suggesting that these compounds could serve as lead candidates for developing new treatments for neurodegenerative diseases .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain modifications in the structure can enhance the efficacy against bacterial strains, making them potential candidates for developing new antibiotics .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized a series of thiazole derivatives, including compounds similar to 2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone). The synthesized compounds underwent biological evaluation for their AChE inhibitory activity and cytotoxicity against cancer cell lines. Results showed that some derivatives exhibited low micromolar IC50 values, indicating strong activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of thiazole-containing compounds revealed that specific substitutions on the phenyl and thiazole rings significantly influenced biological activity. This study emphasized the importance of structural modifications in enhancing anticancer properties and optimizing AChE inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several derivatives reported in the literature. Below is a detailed comparison based on substituent variations, physicochemical properties, and spectral characteristics:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (¹H NMR / MS) Reference
Target Compound 4-Methoxybenzo[d]thiazol-2-yl, 4-chlorophenylthio Not reported ~443.93* Not reported -
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-triazol-1-yl)ethanone (5j) Benzo[d]thiazol-2-yl, benzothiazolethio-methyl-triazole Not reported 507.10 ¹H NMR: δ 3.60–3.90 (piperazine protons), δ 8.20 (thiazole-H)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e) 4-Methoxyphenylsulfonyl, phenyltetrazolethio 131–134 520.10 ¹H NMR: δ 3.80 (OCH₃), δ 7.60–8.10 (aromatic protons)
1-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5c) 4-Methoxybenzylthio-pyrimidinyl, 4-chloro-2-fluorophenyl 142–145 ~527.01* LCMS: m/z 528.1 [M+H]⁺
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j) Phenylsulfonyl, 4-bromophenyltetrazolethio 154–156 513.10 ESI-HRMS: m/z 513.09834 [M+H]⁺

Notes:

  • *Molecular weights calculated using exact formula.
  • The target compound’s 4-methoxybenzo[d]thiazol-2-yl group distinguishes it from sulfonyl- or tetrazole-containing analogs (e.g., 7e, 7j).

Key Structural Differences and Implications

Benzothiazole vs. Sulfonyl Groups :

  • The target compound’s 4-methoxybenzo[d]thiazol-2-yl group may enhance π-π stacking interactions in biological targets compared to sulfonyl groups (e.g., in 7e), which are more electronegative and polar .
  • Sulfonyl-containing analogs (e.g., 7e, 7f) exhibit higher melting points, likely due to stronger intermolecular dipole-dipole interactions .

Thioether vs. Tetrazole Linkages: The 4-chlorophenylthio moiety in the target compound differs from tetrazolethio groups (e.g., in 7j).

Piperazine Substitutions :

  • Piperazine rings with aromatic substituents (e.g., 4-chlorophenyl in the target vs. 4-trifluoromethylphenyl in 7r) influence electronic properties. Electron-withdrawing groups (e.g., CF₃ in 7r) may reduce basicity of the piperazine nitrogen .

Spectral Data Trends

  • ¹H NMR : Piperazine protons typically resonate at δ 3.50–3.90, while aromatic protons in benzothiazole or sulfonyl groups appear at δ 7.20–8.50 .
  • Mass Spectrometry : Molecular ion peaks align closely with calculated masses (e.g., 507.10 for 5j vs. 507.10 observed ).

Q & A

Q. What are the recommended synthetic routes for 2-((4-Chlorophenyl)thio)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via condensation of 4-methoxy-2-aminobenzenethiol with chloroacetyl chloride under reflux in dry benzene, followed by cyclization .
  • Step 2: Introduction of the piperazine ring via nucleophilic substitution, using 1-(4-chlorophenylthio)ethanone and a piperazine derivative in the presence of a base like K₂CO₃ .
  • Step 3: Final coupling of the benzothiazole-piperazine intermediate with the chlorophenylthio moiety under controlled pH (7–8) and temperature (70–80°C) in PEG-400 solvent . Key reagents include α-bromo-4-chloroacetophenone for thioether formation and sodium borohydride for selective reductions .

Q. How is the compound characterized structurally?

Structural elucidation employs:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiocarbonyl signals (δ 190–200 ppm) .
  • X-ray Crystallography: Resolves spatial arrangements of the benzothiazole, piperazine, and chlorophenylthio groups, with bond angles and lengths consistent with similar derivatives .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak (m/z ~463.0) and fragmentation patterns matching the proposed structure .

Advanced Research Questions

Q. What strategies optimize yield in multi-step synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, PEG-400) enhance intermediate solubility and reaction rates .
  • Catalysis: Bleaching Earth Clay (pH 12.5) improves coupling efficiency by 20–30% in thioether formation steps .
  • Temperature Control: Reflux conditions (80–100°C) for cyclization steps minimize side reactions, while lower temperatures (0–5°C) stabilize reactive intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity .

Q. How can researchers resolve conflicting bioactivity data in antimicrobial assays?

Discrepancies often arise due to:

  • Strain Variability: Test against standardized microbial panels (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin) .
  • Assay Conditions: Adjust inoculum density (1×10⁵ CFU/mL) and incubation time (18–24 hrs) to match clinical relevance .
  • Mechanistic Studies: Use competitive binding assays (e.g., fluorescence quenching) to validate interactions with bacterial DNA gyrase or fungal CYP51 .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • InChI-Based Modeling: Utilize the standardized InChI string to query databases (e.g., PubChem) for logP, solubility, and bioavailability predictions .
  • Docking Simulations: AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots .
  • MD Simulations: GROMACS assesses stability of the benzothiazole-piperazine scaffold in lipid bilayers for blood-brain barrier penetration analysis .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications: Replace the methoxy group with ethoxy or hydroxyl to assess electronic effects on antimicrobial activity .
  • Piperazine Substitutions: Introduce methyl or acetyl groups to the piperazine nitrogen to evaluate steric effects on receptor binding .
  • Thioether Linkage: Compare bioactivity of thioether vs. sulfone analogs to determine the role of sulfur oxidation states .

Q. What are the stability considerations for long-term storage?

  • Degradation Pathways: Hydrolysis of the thioether linkage in aqueous buffers (pH < 5 or > 9) and photodegradation of the benzothiazole ring .
  • Storage Conditions: Lyophilized form at -20°C under argon atmosphere retains >90% stability for 12 months. Avoid DMSO due to sulfoxide formation .

Methodological Challenges & Data Contradictions

Q. How to address inconsistent reaction yields in piperazine coupling steps?

Variability often stems from:

  • Moisture Sensitivity: Use rigorously dried solvents (molecular sieves) and inert atmospheres (N₂/Ar) .
  • Stoichiometry: Optimize molar ratios (1:1.2 for piperazine:benzothiazole) to drive reactions to completion .
  • Byproduct Analysis: LC-MS identifies competing pathways (e.g., N-alkylation vs. O-alkylation), guiding reagent selection .

Q. Why do computational binding scores contradict experimental IC₅₀ values?

  • Solvent Effects: Simulations often neglect solvation entropy; compare results with wet-lab data using explicit solvent models (TIP3P) .
  • Conformational Flexibility: Include multiple ligand conformers (e.g., 10 ns MD trajectories) to account for induced-fit binding .

Q. What experimental controls validate target engagement in cellular assays?

  • Knockout Models: Use CRISPR-edited cell lines lacking the putative target (e.g., DNA gyrase) to confirm specificity .
  • Competitive Inhibitors: Co-treat with known inhibitors (e.g., novobiocin) to assess dose-response curve shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.